molecular formula C13H17ClN2O2S2 B13233482 tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B13233482
M. Wt: 332.9 g/mol
InChI Key: OBHSYXDDYZTIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: is a compound with the molecular formula C13H17ClN2O2S2 and a molecular weight of 332.87 g/mol . This compound is primarily used for research purposes and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used in assays to investigate enzyme inhibition and protein binding .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to enhance their properties or used as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the suppression of cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(5-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is unique due to its specific structure, which includes a benzodithiazolyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H17ClN2O2S2

Molecular Weight

332.9 g/mol

IUPAC Name

tert-butyl N-[2-(5-chloro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17ClN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17)

InChI Key

OBHSYXDDYZTIEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.